molecular formula C13H17BrN2O3S B4934062 4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide CAS No. 5409-43-8

4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide

Cat. No.: B4934062
CAS No.: 5409-43-8
M. Wt: 361.26 g/mol
InChI Key: NCBSBBAAJDKCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide is a sulfonamide derivative characterized by a brominated benzene ring linked to a sulfonamide group, which is further connected to a 3-(2-oxopyrrolidin-1-yl)propyl chain. Its structural uniqueness lies in the combination of the electron-withdrawing bromine substituent and the pyrrolidinone moiety, which may influence solubility, bioavailability, and receptor-binding interactions.

The compound’s synthesis likely involves coupling benzenesulfonyl chloride derivatives with amine-containing intermediates, a method common to sulfonamide chemistry .

Properties

IUPAC Name

4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3S/c14-11-4-6-12(7-5-11)20(18,19)15-8-2-10-16-9-1-3-13(16)17/h4-7,15H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBSBBAAJDKCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368592
Record name 4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5409-43-8
Record name 4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide typically involves the following steps:

    Formation of the Pyrrolidinone Intermediate: The starting material, 2-pyrrolidinone, is reacted with a suitable alkylating agent to introduce the propyl group.

    Bromination: The intermediate is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Sulfonamide Formation: Finally, the brominated intermediate is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine under suitable conditions.

    Oxidation Reactions: The pyrrolidinone ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with different functional groups.

    Reduction Reactions: Formation of the corresponding amine.

    Oxidation Reactions: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

Antibacterial Activity

One of the primary applications of 4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide is in the development of antibacterial agents. Research indicates that compounds with sulfonamide structures exhibit significant antibacterial activity against a range of pathogens, particularly Gram-positive bacteria. The compound's ability to inhibit bacterial growth is attributed to its interference with essential cellular functions, making it a candidate for treating infections caused by resistant bacterial strains .

Lead Compound for Novel Antibiotics

The structural characteristics of this compound make it an attractive lead compound for the synthesis of new antibiotics. Its modifications can lead to derivatives with improved efficacy and reduced toxicity. Researchers are exploring various substitutions on the benzene ring and the sulfonamide group to optimize its antibacterial properties while maintaining safety profiles .

Case Studies

Several studies have documented the efficacy of sulfonamide derivatives in clinical settings. For instance, compounds structurally similar to this compound have demonstrated effectiveness against multi-drug resistant strains of Staphylococcus aureus and Streptococcus pneumoniae. These findings underscore the importance of ongoing research into this compound's derivatives as potential therapeutic agents .

Mechanism of Action

The mechanism of action of 4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine atom and pyrrolidinone ring contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent (X) Core Structure Melting Point (°C) Molecular Formula Reference
This compound (Target) Br Pyrrolidinone-propyl Not reported C₁₉H₂₂BrN₃O₃S -
4-Bromo-N-(3-((4-(3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide (4b) Br Pyrazole-pyridinamine-propyl 184–186 C₃₀H₂₈BrN₅O₃S
4-Chloro-N-(3-((4-(3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide (4c) Cl Pyrazole-pyridinamine-propyl 166–168 C₃₀H₂₈ClN₅O₃S
4-Fluoro-N-(3-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide (2d) F Pyrazole-pyridinamine-propyl 144–146 C₃₁H₂₉FN₅O₃S
E4X (4-bromo-N-[(1S,2R)-2-(naphthalen-1-yl)-1-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]benzenesulfonamide) Br Oxadiazole-naphthalene-propyl Not reported C₂₁H₁₈BrN₃O₄S

Key Observations:

  • Substituent Effects: The bromine atom in the target compound and its analogues (e.g., 4b, E4X) enhances molecular weight and polarizability compared to chloro (4c) or fluoro (2d) derivatives. Bromine’s larger atomic radius may improve hydrophobic interactions in biological targets .
  • Core Structure Variations: The target compound’s pyrrolidinone-propyl chain contrasts with the pyrazole-pyridinamine or oxadiazole-naphthalene cores in analogues. For example, the pyrrolidinone ring in the target may enhance solubility via intramolecular hydrogen bonding .

Physicochemical Properties

Table 2: Spectral and Physical Data Comparison

Compound Melting Point (°C) ¹H NMR (δ, ppm) LC-MS (m/z) Reference
Target Not reported Not available Not available -
4b 184–186 8.15 (s, 1H, pyrazole), 7.72 (d, J = 8.4 Hz, 2H, Ar-H) 643.12 [M+H]⁺
4c 166–168 8.13 (s, 1H, pyrazole), 7.70 (d, J = 8.4 Hz, 2H, Ar-H) 599.18 [M+H]⁺
2d 144–146 8.20 (s, 1H, pyrazole), 7.68 (d, J = 8.4 Hz, 2H, Ar-H) 587.20 [M+H]⁺
E4X Not reported Not available 512.02 [M+H]⁺ (calc)

Key Observations:

  • Melting Points: Brominated derivatives (e.g., 4b) exhibit higher melting points than chloro or fluoro analogues, likely due to stronger van der Waals interactions .
  • Spectral Data: The target compound’s absence of pyrazole or oxadiazole rings would result in distinct NMR shifts, particularly in the 7.5–8.5 ppm region for aromatic protons.

Biological Activity

4-Bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential pharmacological properties. This compound's biological activity is primarily linked to its interaction with various biological targets, which may include enzymes, receptors, and proteins involved in critical physiological processes.

The compound can be described by its molecular formula C12H16BrN2O2SC_{12}H_{16}BrN_{2}O_{2}S and a molecular weight of approximately 332.24 g/mol. The presence of the bromine atom and the sulfonamide group contributes to its unique reactivity and biological interactions.

Recent studies have highlighted the interaction of this compound with human serum albumin (HSA), a key protein in blood circulation. The binding affinity of this compound to HSA has been characterized using multi-spectroscopic techniques, revealing a moderate to strong binding constant, indicating significant interaction potential that may influence its pharmacokinetics and therapeutic efficacy .

Pharmacological Properties

The biological activity of this compound is multifaceted:

Case Studies

  • Interaction with Human Serum Albumin : A study demonstrated that the binding of this compound to HSA resulted in conformational changes in the protein, which enhanced its esterase activity compared to free HSA. This finding indicates that the compound not only binds effectively but may also modulate protein function, potentially leading to increased therapeutic effects .
  • Antimicrobial Evaluation : In a broader context, related compounds have shown promising results against bacterial infections. Although specific data on this compound's antimicrobial efficacy is sparse, its structural characteristics align with known antibacterial agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential against resistant strains
Enzyme InteractionModulates cytochrome P450 enzymes
Antitumor ActivityInhibitory effects on tubulin
Serum Protein BindingStrong interaction with human serum albumin

Q & A

Q. Advanced Research Focus

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are used for refinement, leveraging high-resolution data to determine bond angles, torsion angles, and ring puckering (e.g., Cremer-Pople parameters for pyrrolidinone conformation) .
  • Computational modeling : Density Functional Theory (DFT) calculations validate electronic properties and non-covalent interactions (e.g., sulfonamide hydrogen bonding) .
    Data Table : Example Crystallographic Parameters (from analogs)
ParameterValue (Å/°)Source Compound
S–O bond length1.43–1.45
Pyrrolidinone puckering amplitude (q)0.12–0.15

What methodologies are employed to evaluate its carbonic anhydrase (CA) inhibitory activity?

Q. Basic Research Focus

  • In vitro assays : Use recombinant CA isoforms (e.g., CA IX/XII) with 4-nitrophenyl acetate as a substrate; measure hydrolysis rates via UV-Vis spectroscopy .
  • Dose-response curves : IC₅₀ values are calculated to compare potency against reference inhibitors (e.g., acetazolamide) .

How can synthetic pathways be optimized for scalability without compromising stereochemical integrity?

Q. Advanced Research Focus

  • Flow chemistry : Continuous reactors improve heat/mass transfer for bromination and coupling steps, reducing side reactions .
  • Chiral resolution : Use chiral stationary phases (e.g., amylose derivatives) in HPLC to separate enantiomers, critical for maintaining stereoselective activity .

What mechanistic insights explain its apoptosis-inducing effects in cancer cell lines?

Q. Advanced Research Focus

  • Mitochondrial targeting : Fluorescence microscopy (JC-1 dye) reveals disruption of mitochondrial membrane potential, a hallmark of intrinsic apoptosis .
  • Western blotting : Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of Bcl-2 confirm pathway activation .

How do crystallographic data resolve contradictions in reported biological activities?

Q. Advanced Research Focus

  • Conformational flexibility : ORTEP-generated structures show that the propyl-pyrrolidinone chain adopts multiple conformations, affecting target binding .
  • Validation tools : PLATON/SHELXTL checks for twinning or disorder, which may explain variability in IC₅₀ values across studies .

Which structural analogs exhibit improved selectivity for CA isoforms, and what design principles apply?

Q. Comparative Research Focus

Analog StructureKey ModificationCA IX Selectivity (vs. CA II)Source
4-Chloro analogHalogen substitution8-fold improvement
Piperazine-containing derivativeBulkier substituentReduced off-target binding
Design Principle : Electron-withdrawing groups (e.g., Br, Cl) enhance sulfonamide acidity, improving CA active-site coordination .

What computational strategies predict solubility and formulation stability?

Q. Advanced Research Focus

  • COSMO-RS simulations : Predict solubility in PEG/water systems, guiding nanoemulsion formulations .
  • Degradation studies : Accelerated stability testing (40°C/75% RH) identifies hydrolysis-prone sites (e.g., sulfonamide linkage) .

How do researchers address discrepancies in reported antimicrobial efficacy across studies?

Q. Methodological Focus

  • Standardized protocols : CLSI guidelines ensure consistent MIC testing against S. aureus and E. coli .
  • Resazurin assays : Fluorometric quantification minimizes human error in viability measurements .

What validation criteria ensure reproducibility in crystallographic and biological data?

Q. Quality Control Focus

  • CIF validation : Check for ADDSYM alerts in Mercury software to avoid overinterpretation of electron density maps .
  • Blinded assays : Independent replication of kinase inhibition studies (e.g., EGFR) reduces bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.